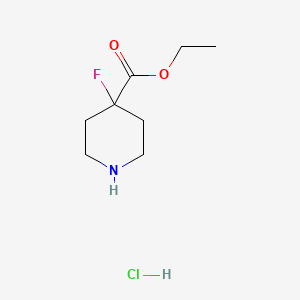

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Description

BenchChem offers high-quality Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-fluoropiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2.ClH/c1-2-12-7(11)8(9)3-5-10-6-4-8;/h10H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOYJYURBYZOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646931 | |

| Record name | Ethyl 4-fluoropiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845909-49-1 | |

| Record name | Ethyl 4-fluoropiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride: A Technical Guide for Advanced Drug Development

Abstract

This technical guide provides an in-depth exploration of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride, a pivotal building block in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, physicochemical properties, and critical applications, particularly in the realm of Central Nervous System (CNS) therapeutics and advanced imaging agents. By integrating field-proven insights with rigorous scientific data, this guide aims to be an essential resource for leveraging this versatile scaffold in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Importance of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, renowned for its favorable physicochemical properties that often impart desirable pharmacokinetic profiles to drug candidates.[3] The strategic introduction of a fluorine atom onto this saturated heterocycle can profoundly influence a molecule's metabolic stability, lipophilicity, and, crucially, the basicity (pKa) of the piperidine nitrogen. This modulation is of paramount importance in the design of CNS-active agents, where fine-tuning these parameters is critical for blood-brain barrier penetration and target engagement.[4] Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride serves as a key intermediate, offering a synthetically accessible entry point to a diverse array of complex molecules, including novel T-type Ca2+ channel antagonists and potential dopamine D4 receptor antagonists.[3][5]

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is fundamental to its effective application in drug discovery workflows.

| Property | Value | Source |

| CAS Number | 845909-49-1 | [1][2] |

| Molecular Formula | C₈H₁₅ClFNO₂ | [2] |

| Molecular Weight | 211.66 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from typical piperidine salts |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

| Storage | Sealed in dry, room temperature conditions | [2] |

Spectroscopic Data

While specific spectra for this exact compound are proprietary to suppliers, representative data for closely related structures are well-documented. The expected ¹H and ¹³C NMR spectra would be consistent with the assigned structure, showing characteristic shifts for the ethyl ester and the fluorinated piperidine ring. Mass spectrometry would confirm the molecular weight. For researchers requiring definitive characterization, it is recommended to acquire a Certificate of Analysis from a reputable supplier.[6][7]

Synthesis and Mechanistic Insights

The synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride typically involves the fluorination of a suitable piperidine precursor. A common and well-documented strategy is the electrophilic fluorination of an enolate generated from a protected 4-oxopiperidine derivative, followed by deprotection and salt formation. A closely related and illustrative synthesis is that of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate, which provides a validated experimental framework.[8]

Illustrative Synthetic Workflow

The following diagram outlines a plausible and robust synthetic route, adapted from established methodologies for analogous compounds.[8]

Sources

- 1. Ethyl 4-fluoropiperidine-4-carboxylate hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. Ethyl 4-fluoropiperidine-4-carboxylate hydrochloride - CAS:845909-49-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. 4-FLUORO-4-PIPERIDINE ETHYLCARBOXYLATE HYDROCHLORIDE(845909-49-1) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive overview of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride, a pivotal building block for researchers and scientists in the field of drug development. Its unique structural features, conferred by the strategic placement of a fluorine atom, offer significant advantages in the design of novel therapeutics. This document will delve into its chemical and physical properties, synthesis, applications, and the necessary protocols for its effective use and handling in a laboratory setting.

Introduction: The Strategic Advantage of Fluorination in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a fluorine atom onto this privileged structure, as seen in Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride, is a deliberate design choice aimed at modulating key pharmacological properties. Fluorine's high electronegativity and small size allow it to subtly alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3][4] Specifically, the presence of a fluorine atom on the piperidine ring can lower the basicity of the nitrogen atom, which can be crucial for reducing off-target effects, such as hERG channel affinity, a common cause of cardiac toxicity in drug candidates.[2] This strategic fluorination makes Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride a highly valuable starting material for the synthesis of next-generation therapeutics, particularly in the realm of central nervous system (CNS) disorders where fine-tuning physicochemical properties for blood-brain barrier penetration is paramount.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride.

| Property | Value | Source |

| CAS Number | 845909-49-1 | [7][8][9][10][11] |

| Molecular Formula | C₈H₁₅ClFNO₂ | [7][9][10][12] |

| Molecular Weight | 211.66 g/mol | [7][9][10] |

| Appearance | White to off-white solid | Inferred from typical hydrochloride salts |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | Inferred from structure |

| Storage | Store in a cool, dry place, sealed in a dry environment.[7] | Recommended for hygroscopic hydrochlorides[13][14][15] |

Synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

The synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride typically proceeds through the fluorination of a suitable piperidine precursor, followed by deprotection and salt formation. A representative synthetic workflow is outlined below. The causality behind this experimental choice lies in the accessibility of the starting materials and the robustness of the fluorination and deprotection steps.

Synthetic Workflow Diagram

Caption: Synthetic workflow for Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical transformations for similar compounds and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of Ethyl 1-Boc-piperidine-4-carboxylate

-

To a solution of Ethyl piperidine-4-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (Et₃N) (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 1-Boc-piperidine-4-carboxylate.

Step 2: Synthesis of Ethyl 1-Boc-4-fluoropiperidine-4-carboxylate

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (n-BuLi) (1.05 equivalents) and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

-

In a separate flask, dissolve Ethyl 1-Boc-piperidine-4-carboxylate (1 equivalent) in anhydrous THF and cool to -78 °C.

-

Slowly add the solution of the piperidine derivative to the LDA solution via cannula. Stir the resulting mixture at -78 °C for 1 hour.

-

Add a solution of N-Fluorobenzenesulfonimide (NFSI) (1.2 equivalents) in anhydrous THF to the reaction mixture.

-

Stir at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield Ethyl 1-Boc-4-fluoropiperidine-4-carboxylate.[16]

Step 3: Synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

-

Dissolve the purified Ethyl 1-Boc-4-fluoropiperidine-4-carboxylate (1 equivalent) in a minimal amount of a suitable solvent such as 1,4-dioxane or diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add a solution of hydrochloric acid (HCl) in dioxane or ether (e.g., 4M solution, 3-5 equivalents) dropwise.

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring for the precipitation of the hydrochloride salt.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to obtain Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride.

Applications in Drug Discovery

The unique properties of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride make it a valuable building block in the synthesis of a wide range of biologically active molecules. Its incorporation can be a key strategy in lead optimization to enhance drug-like properties.

Modulation of Physicochemical Properties for CNS Drug Design

The development of drugs targeting the Central Nervous System (CNS) is particularly challenging due to the blood-brain barrier (BBB). A successful CNS drug must possess a specific set of physicochemical properties to effectively cross the BBB.[5][6] The introduction of fluorine, as in Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride, can significantly impact these properties.

Caption: Influence of fluorination on drug properties for CNS applications.

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen. This reduction in basicity can decrease unwanted interactions with off-targets like the hERG channel, thereby improving the safety profile of the drug candidate.[2]

-

Lipophilicity and Permeability: The introduction of a fluorine atom can increase the lipophilicity of the molecule, which can enhance its ability to cross the lipid-rich blood-brain barrier through passive diffusion.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine at a potential site of metabolism can block this pathway, leading to improved metabolic stability and a longer in vivo half-life.[2]

Experimental Protocols: Analysis and Safe Handling

Analytical Characterization

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure and purity of the synthesized compound.

-

Protocol:

-

Accurately weigh 5-10 mg of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆) in a standard NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Expected ¹H NMR signals: Resonances corresponding to the ethyl group (a quartet and a triplet), and complex multiplets for the piperidine ring protons. The presence of the hydrochloride salt may lead to broad signals for the N-H proton.

-

Expected ¹³C NMR signals: Signals for the carbonyl carbon of the ester, the ethyl group carbons, and the piperidine ring carbons. The carbon bearing the fluorine will show a characteristic large coupling constant (¹JCF).

-

Expected ¹⁹F NMR signal: A single resonance, likely a multiplet due to coupling with adjacent protons.

-

5.1.2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the elemental composition of the compound.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Expected Result: The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base (C₈H₁₅FNO₂), which has a calculated mass of approximately 176.11 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Hygroscopicity: As a hydrochloride salt, this compound is likely to be hygroscopic, meaning it can absorb moisture from the air.[13][14][15] This can affect its physical properties and reactivity.

-

Disposal: Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a halogenated organic compound.

Conclusion

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a strategically designed building block that offers significant advantages to the medicinal chemist. Its unique combination of a privileged piperidine scaffold and a modulating fluorine atom provides a powerful tool for the synthesis of novel drug candidates with improved physicochemical and pharmacological properties. A thorough understanding of its synthesis, properties, and handling, as detailed in this guide, is essential for its effective application in the advancement of drug discovery programs.

References

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

-

Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. [Link]

-

Hazardous Waste Segregation. University of California, Santa Cruz. [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. [Link]

-

Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]

-

Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. [Link]

-

The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

-

Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Universiteit Antwerpen. [Link]

-

Hygroscopic Definition in Chemistry. ThoughtCo. [Link]

-

Ethyl 4-fluoropiperidine-4-carboxylate hydrochloride. Abacipharma. [Link]

-

Ethyl 4-piperidinecarboxylate. PubChem - NIH. [Link]

- Dosage forms for hygroscopic active ingredients.

- 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

-

Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. [Link]

-

Accelerating CNS Drug Discovery. BioAscent. [Link]

-

Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]

-

CNS Drug Discovery. BioAscent. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accelerating CNS Drug Discovery - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 6. CNS Drug Discovery - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 7. Ethyl 4-fluoropiperidine-4-carboxylate hydrochloride - CAS:845909-49-1 - Sunway Pharm Ltd [3wpharm.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Ethyl 4-fluoropiperidine-4-carboxylate hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 10. chemscene.com [chemscene.com]

- 11. echemi.com [echemi.com]

- 12. 4-FLUORO-4-PIPERIDINE ETHYLCARBOXYLATE HYDROCHLORIDE(845909-49-1) 13C NMR spectrum [chemicalbook.com]

- 13. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 14. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 15. Hygroscopic Definition in Chemistry [thoughtco.com]

- 16. CAS 416852-82-9 | Ethyl N-BOC-4-fluoropiperidine-4-carboxylate - Synblock [synblock.com]

- 17. 7.2 Organic Solvents [ehs.cornell.edu]

- 18. campusoperations.temple.edu [campusoperations.temple.edu]

An In-Depth Technical Guide to Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorine in Piperidine Scaffolds

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in the structure of numerous pharmaceuticals across a wide range of therapeutic areas.[1] Its saturated heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to optimize drug-receptor interactions. In the relentless pursuit of enhanced pharmacological properties, the strategic introduction of fluorine atoms into these piperidine rings has emerged as a powerful tool for drug designers.

Fluorine, with its high electronegativity and small atomic size, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[2] The substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. Furthermore, the introduction of fluorine can alter the basicity (pKa) of the piperidine nitrogen, which can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile and reducing off-target effects such as hERG channel affinity.[3]

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride (CAS No: 845909-49-1) is a prime example of a building block that embodies this design strategy. This compound provides a pre-functionalized fluorinated piperidine ring, ready for incorporation into more complex molecular architectures, making it a valuable asset in the synthesis of novel therapeutics. This guide provides a comprehensive overview of its structure, synthesis, characterization, and applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 845909-49-1 | [4] |

| Molecular Formula | C₈H₁₅ClFNO₂ | [4] |

| Molecular Weight | 211.66 g/mol | [4] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

| Storage | Sealed in a dry, room temperature environment | General knowledge |

Synthesis and Mechanistic Insights

The synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is typically achieved through a multi-step process, commencing with a protected piperidone derivative. A common and logical synthetic route involves the fluorination of an N-Boc protected precursor, followed by deprotection and salt formation. This approach offers good control over the introduction of the fluorine atom and culminates in the desired hydrochloride salt, which often exhibits improved stability and handling characteristics compared to the free base.

A plausible and efficient synthesis workflow is outlined below:

Sources

An In-depth Technical Guide to Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a crucial heterocyclic building block in the landscape of modern medicinal chemistry. Its strategic incorporation of a fluorine atom at the C4 position of the piperidine ring offers medicinal chemists a valuable tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of its molecular characteristics, synthesis, analysis, and its burgeoning role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Molecular Profile and Physicochemical Properties

At its core, Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a piperidine derivative featuring an ethyl ester and a fluorine atom at the quaternary C4 position, supplied as a hydrochloride salt. This unique substitution pattern imparts desirable characteristics for drug design.

Molecular Formula: C₈H₁₅ClFNO₂[1][2]

Molecular Weight: 211.66 g/mol [1][2]

The presence of the fluorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4] The hydrochloride salt form generally enhances aqueous solubility and stability, making it amenable to various synthetic and formulation processes.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅ClFNO₂ | [1][2] |

| Molecular Weight | 211.66 g/mol | [1][2] |

| CAS Number | 845909-49-1 | [1][3] |

| Physical State | Solid | N/A |

| Melting Point | Not definitively reported | [1] |

| Boiling Point | Not definitively reported | N/A |

| Solubility | Soluble in water and polar organic solvents | General chemical principles |

Synthesis and Purification

The synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride typically involves a multi-step process, beginning with a suitable piperidine precursor. A general and logical synthetic pathway is outlined below.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Executive Summary

The incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and receptor binding affinity. Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a critical building block in this field, providing a versatile scaffold for the synthesis of complex pharmaceutical agents. This guide presents a robust and well-documented synthetic route starting from the commercially available N-Boc-4-piperidone. The synthesis is logically divided into three primary stages: α-carboxylation to form a key β-keto ester intermediate, subsequent electrophilic fluorination, and final deprotection with concurrent hydrochloride salt formation. Each stage is detailed with field-proven protocols, mechanistic insights, and comprehensive references to support the experimental choices and ensure reproducibility.

Strategic Overview of the Synthetic Pathway

The chosen synthetic strategy is designed for efficiency, scalability, and high yield, relying on common laboratory reagents and well-understood reaction mechanisms. The pathway begins with the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, which serves to moderate the nitrogen's basicity and direct reactivity towards the C4 position. The synthesis then proceeds through the critical formation of a quaternary stereocenter bearing both a fluorine atom and an ethyl ester, culminating in the removal of the protecting group to yield the target hydrochloride salt.

Caption: Overall synthetic workflow from N-Boc-4-Piperidone to the target compound.

Stage 1: α-Carboxylation of N-Boc-4-Piperidone

Mechanistic Rationale

The initial step involves the introduction of an ethoxycarbonyl group at the C4 position, adjacent to the ketone. This is achieved via an α-carboxylation reaction. A strong, non-nucleophilic base is required to selectively deprotonate one of the α-carbons of the piperidone ring, forming a transient enolate. Sodium hexamethyldisilazide (NaHMDS) is an excellent choice as its bulky nature minimizes side reactions, such as self-condensation, and its high basicity ensures complete enolate formation. The resulting nucleophilic enolate is then quenched with an electrophilic carboxylating agent, ethyl cyanoformate. This reagent is highly effective for installing the desired ethyl ester group.

Detailed Experimental Protocol: Synthesis of 1-tert-butyl 4-ethyl 4-oxopiperidine-1,4-dicarboxylate

This protocol is adapted from a well-established procedure for the α-acylation of N-Boc-4-piperidone[1].

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| N-Boc-4-piperidone | 199.25 | 10.0 g | 50.2 |

| Sodium hexamethyldisilazide (NaHMDS) | 183.38 | 55.2 mL (1.0 M in THF) | 55.2 |

| Ethyl Cyanoformate | 99.09 | 5.5 mL | 55.2 |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |

| Saturated aq. NH₄Cl | - | 100 mL | - |

| Ethyl Acetate | - | 300 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and dissolve in anhydrous THF (200 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add NaHMDS (55.2 mL of a 1.0 M solution in THF, 55.2 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Add ethyl cyanoformate (5.5 mL, 55.2 mmol) dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield the title compound as a pale yellow oil.

Stage 2: Electrophilic Fluorination

Mechanistic Rationale

This critical step establishes the C-F bond. The β-keto ester intermediate from Stage 1 is first deprotonated at the α-carbon (C4) to form an enolate. A moderately strong base like sodium hydride (NaH) is sufficient for this purpose. The resulting enolate then acts as a nucleophile, attacking an electrophilic fluorine source. N-Fluorobenzenesulfonimide (NFSI) is a highly effective, crystalline, and relatively safe electrophilic fluorinating reagent. The reaction proceeds via what is generally accepted as an SN2-type mechanism, where the enolate attacks the fluorine atom of NFSI, displacing the benzenesulfonimide anion to form the fluorinated product.

Detailed Experimental Protocol: Synthesis of tert-butyl 4-(ethoxycarbonyl)-4-fluoro-1-piperidinecarboxylate

This protocol is based directly on the patented synthesis of this specific intermediate[2].

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-tert-butyl 4-ethyl 4-oxopiperidine-1,4-dicarboxylate | 271.33 | 10.0 g | 36.9 |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | 24.00 | 1.62 g | 40.6 |

| N-Fluorobenzenesulfonimide (NFSI) | 315.29 | 12.8 g | 40.6 |

| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |

| Saturated aq. NaHCO₃ | - | 100 mL | - |

| Ethyl Acetate | - | 200 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Na₂SO₄ | - | - | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.62 g of a 60% dispersion, 40.6 mmol) and wash with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Suspend the washed NaH in anhydrous THF (50 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the β-keto ester intermediate (10.0 g, 36.9 mmol) in anhydrous THF (100 mL) and add it dropwise to the NaH suspension over 20 minutes.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add NFSI (12.8 g, 40.6 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NaHCO₃ solution (100 mL).

-

Extract the mixture with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to afford the fluorinated intermediate as a clear oil.

Stage 3: N-Boc Deprotection and Hydrochloride Salt Formation

Mechanistic Rationale

The final step is the removal of the acid-labile Boc protecting group. This is efficiently achieved under strong acidic conditions. A 4M solution of hydrogen chloride (HCl) in dioxane is the reagent of choice as it provides anhydrous conditions, which are ideal for this transformation and subsequent salt precipitation. The reaction mechanism involves protonation of the Boc carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation, carbon dioxide, and the free piperidine amine. The amine is immediately protonated by the excess HCl in the reaction medium to form the stable and often crystalline hydrochloride salt, which can be easily isolated.

Caption: Mechanism of acid-catalyzed N-Boc deprotection and salt formation.

Detailed Experimental Protocol: Synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

This protocol utilizes a standard and widely cited method for Boc deprotection[3][4].

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| tert-butyl 4-(ethoxycarbonyl)-4-fluoro-1-piperidinecarboxylate | 289.34 | 10.0 g | 34.6 |

| 4M HCl in 1,4-Dioxane | - | 86.5 mL | 346 |

| Diethyl Ether | - | 200 mL | - |

Procedure:

-

Dissolve the Boc-protected intermediate (10.0 g, 34.6 mmol) in a 250 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 4M solution of HCl in 1,4-dioxane (86.5 mL, 346 mmol) via a dropping funnel over 15 minutes. Gas evolution (CO₂) will be observed.

-

After the addition is complete, remove the ice bath and stir the solution at room temperature for 2-4 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

-

Add diethyl ether (200 mL) to the concentrated solution to precipitate the product.

-

Stir the resulting suspension for 30 minutes at 0 °C to maximize precipitation.

-

Collect the white solid product by vacuum filtration, wash with cold diethyl ether (2 x 30 mL), and dry under vacuum to yield Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride.

Characterization Data

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity. While a published spectrum was not available for direct inclusion, the following are expected chemical shifts based on the structure and data from similar compounds. Confirmation should be performed on the synthesized material.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.5-9.2 (br s, 2H, NH₂⁺), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.40-3.20 (m, 4H, piperidine H2/H6), 2.40-2.20 (m, 4H, piperidine H3/H5), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 168.5 (d, J ≈ 25 Hz, C=O), 93.5 (d, J ≈ 190 Hz, C-F), 62.5 (OCH₂), 41.0 (d, J ≈ 20 Hz, C3/C5), 33.5 (C2/C6), 13.8 (CH₃). Note: J values are estimations for C-F coupling.

Conclusion

The synthetic route detailed in this guide provides a reliable and reproducible method for obtaining high-purity Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride. By leveraging a logical progression from α-carboxylation, through a key electrophilic fluorination, to a final acid-mediated deprotection, researchers can confidently access this valuable building block. The use of well-characterized intermediates and robust, referenced protocols ensures that this guide serves as a practical tool for professionals in drug discovery and development, facilitating the exploration of novel fluorinated chemical entities.

References

- Title: Process for preparing piperidine derivatives.

- Title: Preparation of fluorinated piperidines as calcium receptor-active compounds.

- Title: 3-amido-pyrrolo[3,4-C]pyrazole-5(1H, 4H,6H) carbaldehyde derivatives.

-

Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Source: Journal of Peptide Research, 2001, 58(4), 338-341. URL: [Link]

Sources

- 1. 4-FLUORO-4-PIPERIDINE ETHYLCARBOXYLATE HYDROCHLORIDE(845909-49-1) 13C NMR spectrum [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US8999981B2 - 3-amido-pyrrolo[3,4-C]pyrazole-5(1H, 4H,6H) carbaldehyde derivatives - Google Patents [patents.google.com]

- 4. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-Substituted Ethyl 4-Piperidinecarboxylate Compounds

Introduction: The Significance of the 4-Substituted Piperidine Scaffold

The 4-substituted ethyl 4-piperidinecarboxylate framework is a cornerstone in modern medicinal chemistry and drug development. This privileged scaffold is a key structural motif in a vast array of biologically active molecules, including analgesics, antipsychotics, antihistamines, and cardiovascular agents. The versatility of the piperidine ring, coupled with the synthetic handles provided by the ester and the potential for diverse substitution at the 4-position, makes it an invaluable building block for the synthesis of novel therapeutics.[1][2] This guide provides an in-depth exploration of the core synthetic strategies employed to construct these vital compounds, offering field-proven insights and detailed methodologies for researchers and drug development professionals.

Strategic Approaches to Synthesis: A Multifaceted Overview

The synthesis of 4-substituted ethyl 4-piperidinecarboxylate derivatives can be broadly categorized into two strategic approaches:

-

Construction of the Piperidine Ring: These methods involve the formation of the heterocyclic core with the desired substitution pattern incorporated during the cyclization process.

-

Functionalization of a Pre-formed Piperidine Ring: These strategies commence with a readily available piperidine derivative, such as ethyl isonipecotate (ethyl 4-piperidinecarboxylate), which is then elaborated to introduce the desired substituent at the 4-position.

This guide will delve into the most robust and widely employed methodologies within these categories, providing both the theoretical underpinnings and practical execution of each approach.

Methodology 1: De Novo Synthesis of the Piperidine Ring via Dieckmann Condensation

A prevalent and powerful strategy for the synthesis of 4-substituted piperidines involves the initial construction of a 4-piperidone intermediate, which serves as a versatile hub for a multitude of subsequent functionalization reactions. The Dieckmann condensation is a classic and reliable method for achieving this.[3][4] This intramolecular cyclization of a diester is typically preceded by a double Michael addition of a primary amine to an acrylate.

Workflow for 4-Piperidone Synthesis

Caption: Workflow for the synthesis of N-substituted-4-piperidones.

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone[4][5]

Step 1: Double Michael Addition

-

In a round-bottom flask, dissolve benzylamine (1 molar equivalent) and methyl acrylate (2-2.5 molar equivalents) in methanol.

-

Stir the reaction mixture at room temperature for 10-16 hours.

-

Remove the methanol under reduced pressure at 40-60°C to yield the crude N,N-bis(β-propionate methyl ester) of benzylamine. This intermediate is often used in the next step without further purification.

Causality: The Michael addition is a conjugate addition of the amine nucleophile to the electron-deficient alkene of methyl acrylate. Using a slight excess of methyl acrylate ensures the complete dialkylation of the primary amine. Methanol is a suitable protic solvent for this reaction.

Step 2: Dieckmann Condensation

-

To a dry three-necked flask equipped with a reflux condenser and a stirrer, add anhydrous toluene (150 mL) and sodium metal (2.8 g).

-

Heat the mixture to reflux with vigorous stirring. Add a small amount of anhydrous methanol (1 mL) to initiate the reaction.

-

Slowly add the N,N-bis(β-propionate methyl ester) of benzylamine (28 g) dropwise.

-

Continue to reflux for 6 hours. The reaction mixture will become thick, so additional anhydrous toluene (100 mL) may be added in portions to maintain stirring.

Causality: Sodium metal in toluene with a catalytic amount of methanol forms sodium methoxide, a strong base required to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular cyclization. Toluene is an excellent high-boiling aprotic solvent for this reaction.

Step 3: Hydrolysis and Decarboxylation

-

Cool the reaction mixture to room temperature and carefully quench with a 25% aqueous solution of hydrochloric acid (150 mL).

-

Transfer the mixture to a suitable flask and reflux for 5 hours. The completion of the reaction can be monitored by the disappearance of the β-keto ester using a ferric chloride test.

-

Cool the reaction mixture and neutralize to a pH of approximately 8.5 with a 35% sodium hydroxide solution.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Remove the ethyl acetate by rotary evaporation, and distill the residue under reduced pressure to obtain 1-benzyl-4-piperidone as a light yellow oil.

Causality: The acidic workup hydrolyzes the ester and promotes the decarboxylation of the resulting β-keto acid, yielding the desired 4-piperidone.

Methodology 2: Functionalization of 4-Piperidone Intermediates

Once the 4-piperidone is synthesized, the 4-position is primed for the introduction of a wide range of substituents.

2a. Synthesis of 4-Aryl-4-hydroxypiperidines via Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group of a 4-piperidone is a direct method for installing aryl or alkyl substituents at the 4-position.[5]

Workflow for Grignard Addition to 4-Piperidone

Sources

An In-depth Technical Guide to Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride, a key building block in contemporary medicinal chemistry. The strategic introduction of a fluorine atom at the C4 position of the piperidine ring imparts unique physicochemical properties that are highly sought after in the design of novel therapeutics, particularly for central nervous system (CNS) disorders. This document will delve into the synthetic pathways for this compound, its detailed characterization, and its burgeoning applications in drug discovery and molecular imaging.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility allows it to effectively mimic the presentation of functional groups in endogenous ligands, leading to potent and selective interactions with biological targets. The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, offering a means to modulate metabolic stability, lipophilicity, and binding affinity.[3] Consequently, fluorinated piperidines have emerged as privileged scaffolds in the development of next-generation therapeutics.[1] Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride, in particular, serves as a versatile intermediate, providing a handle for further chemical elaboration while incorporating the beneficial properties of the 4-fluoropiperidine core.[4]

Physicochemical Properties

A clear understanding of the fundamental properties of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 845909-49-1 | [5] |

| Molecular Formula | C₈H₁₅ClFNO₂ | [5] |

| Molecular Weight | 211.66 g/mol | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents | |

| Storage | Store at room temperature in a dry, well-sealed container | [6] |

Synthetic Strategies: A Multi-faceted Approach

The synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, scalability, and the desired purity of the final product. Two plausible and commonly employed strategies are detailed below.

Route A: Electrophilic Fluorination of an N-Protected Piperidone Precursor

This route leverages the well-established chemistry of electrophilic fluorination, followed by deprotection to yield the target hydrochloride salt.

A [label="Ethyl N-Boc-4-oxopiperidine-1-carboxylate"]; B [label="Ethyl N-Boc-4-fluoropiperidine-4-carboxylate"]; C [label="Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride"];

A -> B [label=" Selectfluor®\n Base (e.g., NaH)"]; B -> C [label=" HCl (in Dioxane or Ether)"]; }

Figure 1: Synthetic pathway via electrophilic fluorination.

3.1.1. Step 1: Synthesis of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate

The key transformation in this step is the electrophilic fluorination of the enolate derived from Ethyl N-Boc-4-oxopiperidine-1-carboxylate. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and effective electrophilic fluorinating agent for this purpose due to its high reactivity and ease of handling.[5][7]

Experimental Protocol:

-

To a solution of Ethyl N-Boc-4-oxopiperidine-1-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a strong, non-nucleophilic base like sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete enolate formation.

-

A solution of Selectfluor® (1.2 eq) in dimethylformamide (DMF) is then added dropwise, maintaining the temperature at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford Ethyl N-Boc-4-fluoropiperidine-4-carboxylate.[8]

3.1.2. Step 2: N-Boc Deprotection and Salt Formation

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the free amine, which is then isolated as its hydrochloride salt.

Experimental Protocol:

-

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is dissolved in a suitable organic solvent such as 1,4-dioxane or diethyl ether.

-

A solution of hydrogen chloride (HCl) in the chosen solvent (e.g., 4 M HCl in dioxane) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours, during which the hydrochloride salt typically precipitates.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride as a white solid.

Route B: Catalytic Debenzylation of an N-Benzyl Precursor

An alternative strategy involves the synthesis of an N-benzyl protected intermediate, followed by catalytic hydrogenation to remove the benzyl group.

D [label="Ethyl 1-benzyl-4-oxopiperidine-4-carboxylate"]; E [label="Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate"]; F [label="Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride"];

D -> E [label=" DAST or Deoxo-Fluor®"]; E -> F [label=" H₂, Pd/C\n HCl"]; }

Figure 2: Synthetic pathway via catalytic debenzylation.

3.2.1. Step 1: Synthesis of Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate

This intermediate can be prepared by the fluorination of the corresponding 4-hydroxy precursor, which is in turn derived from the 4-oxo compound. A detailed preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate has been reported in the literature.[6]

3.2.2. Step 2: Catalytic Debenzylation and Salt Formation

The removal of the N-benzyl group is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to ensure efficient debenzylation without affecting other functional groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[9]

Experimental Protocol:

-

Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate is dissolved in a suitable solvent, such as ethanol or methanol.

-

A catalytic amount of palladium on carbon (10% w/w) is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature.

-

The progress of the reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

A solution of HCl in a suitable solvent is added to the filtrate to precipitate the hydrochloride salt.

-

The product is isolated by filtration, washed with a non-polar solvent, and dried under vacuum.

Spectroscopic Characterization

The structural elucidation of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as complex multiplets for the piperidine ring protons. The presence of the fluorine atom will likely cause splitting of the signals of adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the quaternary carbon bearing the fluorine atom, the carbons of the ethyl group, and the carbons of the piperidine ring. The signal for the carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing definitive evidence for the presence of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary ammonium salt, the C=O stretch of the ester, and the C-F bond.

Applications in Drug Discovery and Development

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a valuable building block for the synthesis of a wide range of biologically active molecules, with particular prominence in the field of CNS drug discovery.[10]

Central Nervous System (CNS) Agents

The introduction of a fluorine atom can enhance the metabolic stability of drug candidates and improve their ability to cross the blood-brain barrier.[10] This makes the 4-fluoropiperidine motif highly attractive for the design of novel antipsychotics, antidepressants, and anxiolytics.[11] The ester functionality of the title compound provides a convenient point for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Positron Emission Tomography (PET) Ligands

The development of selective ligands for CNS targets is crucial for understanding the pathophysiology of neurological disorders and for the development of new diagnostic tools. The 4-fluoropiperidine scaffold is a common feature in many PET ligands.[12][13] Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride can serve as a precursor for the synthesis of novel PET tracers, where the ester group can be modified to introduce a variety of pharmacophores.

Other Therapeutic Areas

The versatility of the piperidine scaffold extends beyond CNS applications. Derivatives of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride could be explored for their potential as anti-inflammatory, analgesic, or antiviral agents, among others.

Conclusion

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a strategically important building block in modern medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through well-established synthetic methodologies. The unique properties conferred by the 4-fluoro-4-ethoxycarbonylpiperidine core make it an invaluable tool for researchers and scientists in the pharmaceutical industry, enabling the exploration of novel chemical space and the development of innovative therapeutics with improved pharmacological profiles.

References

-

Lecoutey, A., et al. (2010). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]

- Janssen, P. A. (1964). 1-benzyl-4-substituted piperidines.

-

Stavber, S., & Zupan, M. (2005). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Acta Chimica Slovenica. [Link]

-

Qualitas. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net. [Link]

- Google Patents. (2009). 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

-

MDPI. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

-

PubChem. (n.d.). Ethyl 4-fluoropiperidine-2-carboxylate. PubChem. [Link]

-

ResearchGate. (2020). Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a), 4-oxopiperidine-1-carbohydrazide (b) and (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide ligand (H2L, c). ResearchGate. [Link]

-

Empting, M., et al. (2009). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. [Link]

-

ResearchGate. (2010). Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. ResearchGate. [Link]

-

Bas, J., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews. [Link]

-

PubChem. (n.d.). Ethyl 4-aminopiperidine-4-carboxylate. PubChem. [Link]

-

Sugimoto, H., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]

- Google Patents. (2005). Method for preparing 4-piperidyl piperidine.

-

BioAscent. (n.d.). Accelerating CNS Drug Discovery. BioAscent. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

ChemRxiv. (2024). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. ChemRxiv. [Link]

-

Sławiński, J., et al. (2023). Current development in sulfonamide derivatives to enable CNS-drug discovery. European Journal of Medicinal Chemistry. [Link]

-

Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Kaczor, A. A., et al. (2012). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules. [Link]

-

El-Gazzar, A. B. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 4. REF Case study search [impact.ref.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 416852-82-9 | Ethyl N-BOC-4-fluoropiperidine-4-carboxylate - Synblock [synblock.com]

- 8. qualitas1998.net [qualitas1998.net]

- 9. Accelerating CNS Drug Discovery - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 10. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride suppliers

An In-Depth Technical Guide to Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride: From Sourcing to Synthesis

Authored by a Senior Application Scientist

Abstract

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic incorporation of a fluorine atom at the C4 position of a piperidine scaffold offers chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of lead compounds. This guide provides an in-depth analysis of this valuable reagent, covering the supplier landscape, critical quality control (QC) parameters, analytical characterization, synthetic applications, and safe handling protocols. Designed for researchers, chemists, and drug development professionals, this document serves as a practical resource for leveraging this compound to its full potential in the pursuit of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, particularly in agents targeting the central nervous system (CNS).[1] Its saturated, basic nature often imparts favorable properties such as aqueous solubility. The introduction of fluorine, the most electronegative element, into organic molecules can have profound effects, including:

-

Modulation of pKa: Lowering the basicity of the piperidine nitrogen, which can affect receptor binding and cell permeability.

-

Enhanced Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.

-

Improved Lipophilicity: Increasing the molecule's ability to cross biological membranes.

-

Conformational Control: Influencing the puckering of the piperidine ring, which can lead to more selective binding to biological targets.

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride (CAS No. 845909-49-1) combines these features, offering a pre-functionalized core ready for elaboration in drug discovery programs.[2][3][4]

Physicochemical & Structural Properties

A foundational understanding of the compound's properties is essential before its use in any application.

| Property | Value | Source |

| CAS Number | 845909-49-1 | [5] |

| Molecular Formula | C₈H₁₅ClFNO₂ | [6] |

| Molecular Weight | 211.66 g/mol | [4][6] |

| IUPAC Name | ethyl 4-fluoro-4-piperidinecarboxylate hydrochloride | |

| Synonyms | Ethyl 4-fluoro-4-piperidinecarboxylate, HCl; 4-Fluoro-4-piperidinecarboxylic acid ethyl ester HCl | [3][4] |

| Appearance | Typically a white to off-white solid | N/A |

| Storage | Sealed in a dry, room temperature environment | [4] |

Supplier Landscape and Quality Assessment

Sourcing high-quality starting materials is a critical, non-negotiable step in research and development. The market for this building block includes primary manufacturers and distributors.

Table of Representative Suppliers:

| Supplier | Notes |

| Sigma-Aldrich (Merck) | A major global supplier offering various quantities with comprehensive documentation.[5] |

| PharmaBlock Sciences | A specialized supplier of building blocks for drug discovery.[3] |

| Sunway Pharm Ltd. | Offers various purity grades and quantities, with available analytical data like NMR.[4] |

| Accela ChemBio Co.,Ltd. | Listed as a supplier on chemical marketplace platforms.[3] |

| Echemi | A platform connecting buyers with various, often China-based, manufacturers and traders.[2] |

Expert Insight: Beyond the Label

Choosing a supplier should not be based on price alone. The causality behind rigorous supplier selection lies in mitigating risk. An impure starting material can lead to failed reactions, misleading biological data, and costly project delays. A trustworthy supplier provides a comprehensive Certificate of Analysis (CoA) that is validated by in-house testing.

Analytical Characterization: A Self-Validating Workflow

Upon receiving any chemical, its identity and purity must be independently verified. This protocol forms a self-validating system, ensuring that the material used in subsequent experiments is precisely what it is claimed to be.

Caption: Quality Control (QC) workflow for incoming chemical reagents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Will confirm the presence of the ethyl ester group (triplet and quartet), and the piperidine ring protons. The integration of these signals should correspond to the expected proton count.

-

¹³C NMR: Provides information on the carbon backbone. A ¹³C NMR spectrum for the title compound is available for reference.[7] The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: A simple spectrum, likely a singlet or a complex multiplet depending on adjacent protons, confirming the presence of the fluorine atom.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would typically show the [M+H]⁺ ion for the free base form of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a compound. A high-purity sample should exhibit a single major peak, with purity levels typically expected to be >95-98% for use in synthesis.[8]

Synthetic Utility & Key Reactions

The true value of a building block is defined by its synthetic versatility. Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is primarily used in reactions involving its secondary amine. The hydrochloride salt must first be neutralized or the reaction must be run with an excess of a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free amine.

Caption: Common synthetic transformations of the piperidine core.

The piperidine scaffold is a key component in many approved drugs and drug candidates.[1] This building block provides a direct route to novel fluorinated analogues of such compounds. For example, its related non-fluorinated parent, ethyl piperidine-4-carboxylate, is a crucial intermediate in the synthesis of analgesics and other CNS agents.[9]

Detailed Experimental Protocol: N-Acylation

This protocol describes a general, robust procedure for the amide coupling reaction, a cornerstone of medicinal chemistry.

Objective: To synthesize an N-benzoyl derivative as a model reaction to demonstrate the reactivity of the free amine.

Materials:

-

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

-

Benzoyl Chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

-

Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride (1.0 eq).

-

Dissolution: Add anhydrous DCM to dissolve the starting material.

-

Basification: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. The extra equivalent of base is to neutralize the HCl salt and the HCl generated during the reaction. Stir for 10 minutes.

-

Acylation: Add a solution of benzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes excess benzoyl chloride and any remaining acidic species.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material via flash column chromatography on silica gel to obtain the pure N-benzoyl piperidine derivative.[10][11]

Safety and Handling

Proper handling of all chemicals is paramount for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[12]

-

First Aid:

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4]

Conclusion

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is more than just a chemical; it is an enabling tool for innovation in drug discovery. By understanding its properties, establishing rigorous quality control, and applying robust synthetic methods, researchers can effectively utilize this building block to construct novel molecular architectures with potentially superior therapeutic profiles. A commitment to quality and safety at the outset ensures the integrity of the scientific process from bench to breakthrough.

References

-

Instrumentation and Chemicals Experimental Procedure and Characterization Data NMR Spectra HPLC Chromatogram . The Royal Society of Chemistry. [Link]

-

Electronic Supplementary Material (ESI) for ChemComm . The Royal Society of Chemistry. [Link]

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra . Beilstein Journals. [Link]

-

Ethyl 4-fluoropiperidine-4-carboxylate hydrochloride . Molekuula. [Link]

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate . (2010). Organic Syntheses. [Link]

-

Ethyl piperidine-4-carboxylate . Cheméo. [Link]

-

Ethyl 4-piperidinecarboxylate . PubChem, NIH. [Link]

- 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

-

Key Applications of Ethyl 4-Hydroxypiperidine-1-carboxylate in Pharma . Dakota Pharm. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design . (2023). Thieme. [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. echemi.com [echemi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Ethyl 4-fluoropiperidine-4-carboxylate hydrochloride - CAS:845909-49-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. Ethyl 4-fluoropiperidine-4-carboxylate hydrochloride | 845909-49-1 [sigmaaldrich.com]

- 6. Ethyl 4-fluoropiperidine-4-carboxylate hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. 4-FLUORO-4-PIPERIDINE ETHYLCARBOXYLATE HYDROCHLORIDE(845909-49-1) 13C NMR spectrum [chemicalbook.com]

- 8. CAS 416852-82-9 | Ethyl N-BOC-4-fluoropiperidine-4-carboxylate - Synblock [synblock.com]

- 9. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.es [fishersci.es]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility Profile of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Foreword: Beyond the Numbers – A Causal Approach to Solubility

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a property that dictates bioavailability, influences formulation strategies, and ultimately, can determine the clinical success of a therapeutic candidate. This guide is dedicated to the comprehensive analysis of the solubility of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride, a fluorinated piperidine derivative of interest.

However, this document will not merely present a table of solubility values. The absence of readily available, consolidated experimental data for this specific molecule in the public domain presents a unique opportunity. Instead of a simple data sheet, this guide will serve as a deep dive into the methodology and theoretical underpinnings required to robustly characterize the solubility of this compound. We will explore the "why" behind the "how," providing the causal reasoning that transforms a simple experimental protocol into a powerful analytical tool. Our focus will be on establishing a framework for understanding how the unique structural features of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride—specifically its fluorination and its nature as a hydrochloride salt—are predicted to influence its solubility behavior. This guide is structured to empower the researcher to not only generate high-quality solubility data but also to interpret it with a nuanced understanding of the underlying physicochemical principles.

Physicochemical Characterization of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

A thorough understanding of a compound's intrinsic properties is the prerequisite for any meaningful solubility investigation. Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a piperidine derivative, a structural motif prevalent in pharmaceuticals.[1]

Table 1: Physicochemical Properties of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride and Related Compounds

| Property | Value (for Hydrochloride Salt) | Notes and Considerations |

| Molecular Formula | C₈H₁₅ClFNO₂ | - |

| Molecular Weight | 211.66 g/mol | [2][3] |

| Structure | A piperidine ring with a fluorine and an ethyl carboxylate group at the 4-position, presented as a hydrochloride salt. | The presence of the basic piperidine nitrogen allows for salt formation. |

| Predicted pKa | Not experimentally determined in available literature. | The basicity of the piperidine nitrogen is a critical determinant of pH-dependent solubility. Fluorine at the 4-position is expected to lower the pKa compared to its non-fluorinated analog due to the electron-withdrawing nature of fluorine.[1][4] |

| Physical Appearance | Typically a white to off-white solid. | As with most hydrochloride salts of organic amines. |

The introduction of a fluorine atom is a strategic decision in medicinal chemistry, often aimed at modulating physicochemical properties.[5] In the case of our target compound, the fluorine at the 4-position of the piperidine ring is expected to have several effects:

-

Basicity (pKa) Modulation : Fluorine is highly electronegative and exerts a strong electron-withdrawing effect. This is anticipated to decrease the basicity of the piperidine nitrogen, thereby lowering its pKa compared to the non-fluorinated parent compound.[4] This modulation of pKa has a profound influence on the pH at which the compound transitions between its ionized (more soluble) and non-ionized (less soluble) forms.[1]

-

Lipophilicity : The impact of fluorine on lipophilicity is complex. While a single fluorine atom can increase lipophilicity, the overall effect is context-dependent and also influenced by the decrease in basicity.[4][6] This interplay will affect the compound's solubility in both aqueous and organic media.

-

Conformational Effects : Fluorine substitution can significantly alter the conformational preferences of the piperidine ring, which can in turn affect crystal packing and, consequently, the energy required to dissolve the solid, i.e., its solubility.[5]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Before embarking on experimental work, it is crucial to differentiate between two key types of solubility measurements: thermodynamic and kinetic solubility.[7]

-

Thermodynamic Solubility (or equilibrium solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a true measure of a compound's intrinsic solubility under a given set of conditions (e.g., temperature, pH). This is the value that is most relevant for understanding the developability of a drug candidate.[7][8]

-

Kinetic Solubility , on the other hand, is a measure of how readily a compound precipitates from a solution when it is rapidly introduced from a high-concentration stock (typically in DMSO).[7][8] While useful for high-throughput screening in early drug discovery, kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and can be misleading for formulation development.[8]

For the purposes of a comprehensive technical guide aimed at drug development professionals, our focus will be on the determination of thermodynamic solubility .